7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to remove the fluorine atom or reduce the double bond.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 7th position and the hydroxyl group at the 8th position play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the conformation of the receptor .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one can be compared with other similar compounds, such as:
7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-ol: Similar structure but with a hydroxyl group instead of a ketone.
7-Fluoro-8-methoxyspiro[3.5]non-7-en-6-one: Similar structure but with a methoxy group instead of a hydroxyl group.
7-Chloro-8-hydroxyspiro[3.5]non-7-en-6-one: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H11FO2 |
---|---|
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
7-fluoro-6-hydroxyspiro[3.5]non-6-en-8-one |
InChI |
InChI=1S/C9H11FO2/c10-8-6(11)4-9(2-1-3-9)5-7(8)12/h11H,1-5H2 |
InChI-Schlüssel |
ZUNBKDFOWOYZAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(=C(C(=O)C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.